molecular formula C12H20Cl2N2 B1472176 (S)-3-Benzyl-1-methyl-piperazine dihydrochloride CAS No. 1965305-43-4

(S)-3-Benzyl-1-methyl-piperazine dihydrochloride

Cat. No. B1472176
CAS RN: 1965305-43-4
M. Wt: 263.2 g/mol
InChI Key: OUFKWNWADDVXNS-LTCKWSDVSA-N
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Description

“(S)-3-Benzyl-1-methyl-piperazine dihydrochloride” is a chemical compound. The “dihydrochloride” part of the name suggests that it is a salt formed by the reaction of the base “(S)-3-Benzyl-1-methyl-piperazine” with hydrochloric acid .


Synthesis Analysis

The synthesis of piperazine derivatives has been the subject of numerous studies. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Synthesis of Smart Hydrogels

“(S)-3-Benzyl-1-methyl-piperazine dihydrochloride” can be used in the synthesis of smart hydrogels . These hydrogels are materials that can understand the surrounding atmosphere and react accordingly with a precise action . They exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .

Biomedical Applications

Smart hydrogels synthesized using “(S)-3-Benzyl-1-methyl-piperazine dihydrochloride” have potential applications in the biomedical field . They can be used in designing biomedical products due to their responsive behaviors .

Industrial Applications

These smart hydrogels also have potential industrial applications . Their unique features and responsive behaviors make them suitable for various industrial uses .

Agricultural Applications

Smart hydrogels can be used in the agricultural sector . They can be designed to respond to various environmental conditions, which can be beneficial in agriculture .

Electrical Applications

The responsive behaviors of smart hydrogels make them suitable for electrical applications . They can react under different conditions such as electric fields .

Healthcare and Hygienic Products

Smart hydrogels synthesized using “(S)-3-Benzyl-1-methyl-piperazine dihydrochloride” can be used in the design of healthcare and hygienic products . Their unique features and responsive behaviors make them suitable for these applications .

Drug Discovery

Piperazine, a key component of “(S)-3-Benzyl-1-methyl-piperazine dihydrochloride”, ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Key Component of Blockbuster Drugs

Piperazine is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The presence of the additional nitrogen in piperazine permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

Safety and Hazards

While the specific safety and hazards of “(S)-3-Benzyl-1-methyl-piperazine dihydrochloride” are not detailed in the search results, general precautions for handling dihydrochloride salts include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(3S)-3-benzyl-1-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKWNWADDVXNS-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN[C@H](C1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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